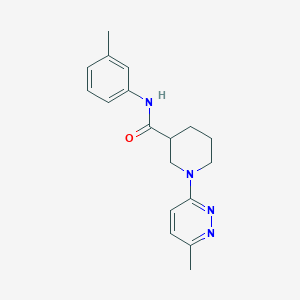

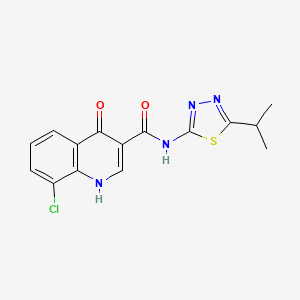

1-(6-methylpyridazin-3-yl)-N-(m-tolyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-methylpyridazin-3-yl)-N-(m-tolyl)piperidine-3-carboxamide is a chemical compound that is widely used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Enantioselective Synthesis for CGRP Receptor Inhibition

(Reginald O. Cann et al., 2012) developed a stereoselective synthesis process for a CGRP receptor antagonist, which is critical for treating migraine and other conditions. Their synthesis demonstrates the importance of specific structural features, like the piperidine carboxamide group, in achieving high potency and selectivity.

Novel PET Agent Synthesis for Neuroinflammation Imaging

(Xiaohong Wang et al., 2018) synthesized a new PET agent for imaging of IRAK4 enzyme in neuroinflammation. This research highlights the application of piperidine carboxamide derivatives in developing diagnostic tools for neuroinflammatory diseases.

Soluble Epoxide Hydrolase Inhibition

(R. Thalji et al., 2013) identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a key enzyme involved in inflammatory and pain processes. Their work suggests the potential of such compounds in treating inflammatory diseases.

Rho Kinase Inhibition for CNS Disorders

(Daiyan Wei et al., 2016) established a synthesis process for a novel Rho kinase inhibitor. This compound, featuring a piperazine carboxamide structure, is under investigation for treating central nervous system disorders.

Voltage-Gated Sodium Channel Blockers

(A. Catalano et al., 2008) designed and synthesized piperidine carboxamide analogues as skeletal muscle sodium channel blockers. These compounds offer insights into developing treatments for conditions like myotonia.

Glycine Transporter 1 Inhibition

(Shuji Yamamoto et al., 2016) identified a potent glycine transporter 1 inhibitor, indicating potential applications in neuropsychiatric disorders.

PCSK9 mRNA Translation Inhibition

(Allyn T. Londregan et al., 2018) discovered small molecule inhibitors of PCSK9 mRNA translation, showcasing another therapeutic application of piperidine carboxamides in cardiovascular diseases.

Functionalization for Pharmacological Properties

(A. Takács et al., 2012) investigated the functionalization of the pyridazin-3(2H)-one ring, a core structure in many pharmacologically active compounds, including those with piperidine carboxamide structures.

Synthesis of Metal Complexes for Bioactivity

(E. Khatiwora et al., 2013) synthesized and characterized metal complexes of new benzamides, exploring their potential bioactivity, which can include structures similar to piperidine carboxamides.

Synthesis of NLO and Molecular Docking Compounds

(R. Jayarajan et al., 2019) synthesized compounds for non-linear optical properties and molecular docking, demonstrating the versatile applications of piperidine carboxamide derivatives in material science and drug discovery.

Propriétés

IUPAC Name |

N-(3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-13-5-3-7-16(11-13)19-18(23)15-6-4-10-22(12-15)17-9-8-14(2)20-21-17/h3,5,7-9,11,15H,4,6,10,12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHZCITVJOAKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-methylpyridazin-3-yl)-N-(m-tolyl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2814125.png)

![Ethyl 5-fluoro-7-[4-[(prop-2-enoylamino)methyl]benzoyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2814126.png)

![N-(3,5-dimethylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814133.png)

![1-(3,4-Dimethoxyphenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2814134.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2814138.png)

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2814140.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2814145.png)

![1-[[2-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyrrolidine](/img/structure/B2814146.png)

![3-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2814148.png)